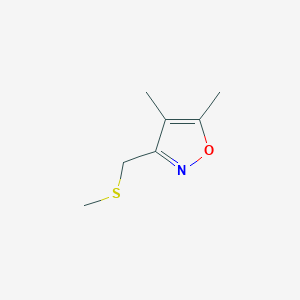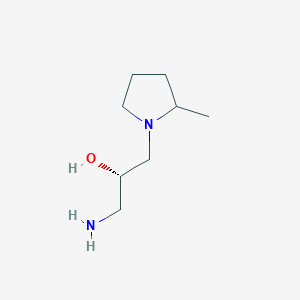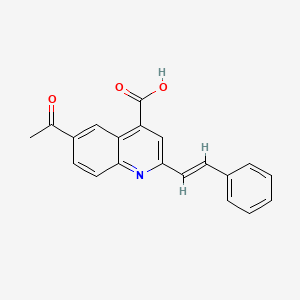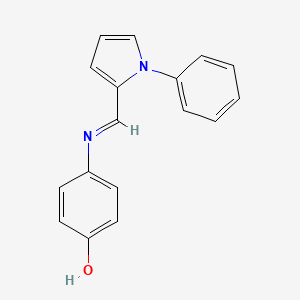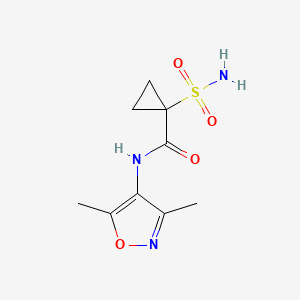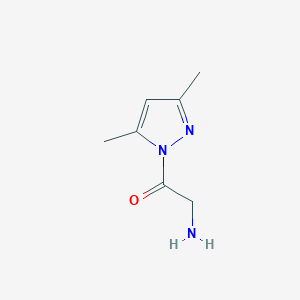
2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone , is a chemical compound with the following structure:
Structure: C11H14N4O
This compound features a pyrazole ring substituted with an amino group and an ethanone moiety. Let’s explore its synthesis, reactions, and applications.
Métodos De Preparación
Synthetic Route: The synthesis of this compound involves the reaction between (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone in acetonitrile. The reaction proceeds over several days, resulting in the formation of a white precipitate. The yield is approximately 73%, and the melting point ranges from 142°C to 144°C in acetonitrile.
Industrial Production: While no specific industrial production methods are widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions.
Substitution: It is amenable to nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkyl halides or acyl chlorides.
Condensation: Acidic or basic conditions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution can lead to various derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand: It can serve as a ligand in coordination chemistry due to its nitrogen donor atoms.
Organic Synthesis: Used as a building block in organic synthesis.
Antimicrobial Properties: Investigated for potential antimicrobial activity.
Cytotoxicity: Derivatives have been evaluated for cytotoxic effects.
Fine Chemicals: May find applications in fine chemical synthesis.
Mecanismo De Acción
The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets and pathways.
Comparación Con Compuestos Similares
While 2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique in its structure, it shares similarities with other pyrazole-containing compounds. Further exploration can reveal its distinct features.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-amino-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4,8H2,1-2H3 |
Clave InChI |
SMADHBXARYOCNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


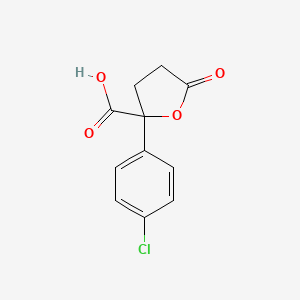
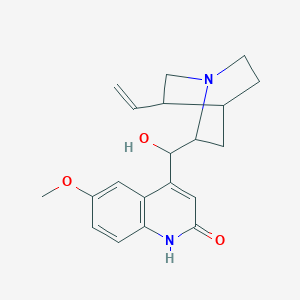
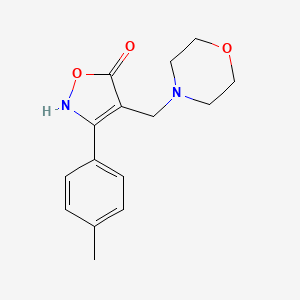
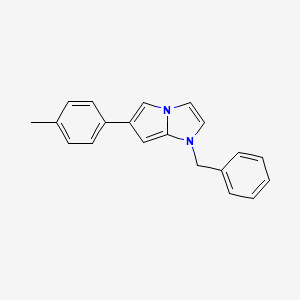
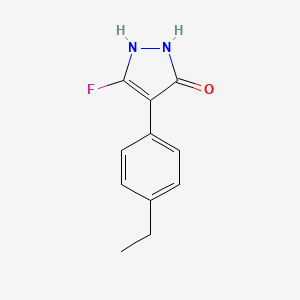


![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)
